NU6300 -

NU6300

Catalog Number: EVT-1492038
CAS Number:
Molecular Formula: C20H23N5O3S
Molecular Weight: 413.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NU6300 is the first covalent ATP-competitive CDK2 inhibitor. in vitro: NU6300 is a covalent CDK2 inhibitor that illustrates the potential of using vinyl sulfones to mediate irreversible inhibition. NU6300 blocks the inhibitor binding site. The effect was time dependent and relatively slow, with less than 50% reduction of the apparent binding capacity in 20 hr.
Overview

NU6300 is a novel compound recognized as a selective inhibitor of cyclin-dependent kinase 2, which plays a critical role in regulating the cell cycle and is implicated in various cancers. It represents a significant advancement in the development of targeted therapies for cancer treatment, particularly due to its covalent binding properties that enhance its effectiveness and selectivity compared to traditional inhibitors.

Source and Classification

NU6300 was first reported in 2015 by Anscombe et al., who designed it as a selective inhibitor targeting cyclin-dependent kinase 2. This compound is classified under purine-based inhibitors, which are known for their ability to competitively inhibit ATP binding at the active site of kinases. The structure of NU6300 allows it to form a covalent bond with specific residues in the kinase, enhancing its therapeutic potential against cancer cells .

Synthesis Analysis

The synthesis of NU6300 involves several key steps:

  1. Initial Design: The compound was designed based on previously identified inhibitors, focusing on optimizing the interaction with cyclin-dependent kinase 2.
  2. Chemical Reactions: The synthesis typically involves the use of vinyl sulfones, which facilitate the formation of a covalent bond with non-conserved lysine residues (specifically Lys89) outside the ATP-binding cleft of cyclin-dependent kinase 2. This approach allows for irreversible inhibition, differentiating it from non-covalent inhibitors .
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of NU6300 can be described by its chemical formula C20H23N5O3SC_{20}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 413.49 g/mol. The structural features include:

  • A purine core that is essential for binding to the ATP site.
  • A vinyl sulfone moiety that facilitates covalent interaction with the target kinase.
  • Specific functional groups that enhance solubility and bioavailability.

Nuclear magnetic resonance data reveal critical peaks that correspond to various protons and carbons within the compound, confirming its structural integrity .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of NU6300 include:

  • Michael Addition Reaction: This reaction occurs when the vinyl sulfone reacts with the nucleophilic ε-amino group of Lys89 in cyclin-dependent kinase 2. This reaction is crucial for establishing the irreversible inhibition characteristic of NU6300.
  • Esterification and Coupling Reactions: These reactions are employed during the initial stages of synthesis to form the purine scaffold and introduce necessary substituents that enhance selectivity and potency .
Mechanism of Action

NU6300 operates primarily through its ability to covalently bind to cyclin-dependent kinase 2, leading to:

  • Inhibition of Kinase Activity: By occupying the ATP-binding site, NU6300 prevents ATP from binding, thereby blocking downstream signaling pathways essential for cell proliferation.
  • Selective Targeting: The design allows for high selectivity towards cyclin-dependent kinase 2 over other kinases, minimizing potential side effects associated with broader-spectrum inhibitors .

The binding affinity has been quantified, demonstrating an IC50 value of approximately 0.16 μM against cyclin-dependent kinase 2, indicating potent inhibitory activity .

Physical and Chemical Properties Analysis

NU6300 exhibits several notable physical and chemical properties:

  • Solubility: It has been reported to be soluble in dimethyl sulfoxide at concentrations up to 32 mg/mL (77.39 mM), which is advantageous for formulation purposes.
  • Stability: The compound remains stable under specified storage conditions (e.g., -20°C for solid form) for extended periods, making it suitable for laboratory use and potential clinical applications .
  • Reactivity: Its electrophilic nature allows it to form stable covalent bonds with target residues, enhancing its efficacy as an anticancer agent.
Applications

NU6300 holds significant promise in various scientific applications:

  • Cancer Research: As a selective inhibitor of cyclin-dependent kinase 2, NU6300 is being investigated for its potential in treating various cancers where this kinase is overactive.
  • Drug Development: Its unique mechanism as a covalent inhibitor provides insights into designing new therapeutic agents targeting other kinases or proteins involved in cancer progression.
  • Biochemical Studies: Researchers utilize NU6300 to explore cellular pathways regulated by cyclin-dependent kinases, contributing to a better understanding of cell cycle regulation and cancer biology .

By advancing our understanding of selective inhibition through compounds like NU6300, researchers aim to develop more effective treatments with fewer side effects for cancer patients.

Introduction to NU6300: Context and Biological Significance

NU6300 as a Dual-Target Covalent Modulator

Role in Gasdermin D (GSDMD)-Mediated Pyroptosis

NU6300 exerts potent anti-pyroptotic effects by selectively targeting human GSDMD at cysteine-191 (C191), a residue critical for pore formation. Through its vinyl sulfone group, NU6300 forms a covalent adduct with the C191 sulfhydryl group, sterically blocking caspase-1-mediated cleavage and subsequent palmitoylation [2] [8]. This dual inhibition disrupts two essential processes: (1) Liberation of the N-terminal pore-forming domain (GSDMD-NT), and (2) Membrane translocation via lipid modification. Consequently, NU6300 prevents GSDMD-NT oligomerization and plasma membrane pore formation—the hallmark event in pyroptotic cell death [2].

Table 1: Comparative Analysis of GSDMD-Targeting Covalent Inhibitors

InhibitorTarget ResidueIC₅₀ (Pyroptosis)Mechanistic Impact on GSDMD
NU6300Cysteine-1910.89 μM (THP-1 cells)Blocks cleavage & palmitoylation
DisulfiramCysteine-191~5-10 μMInhibits pore formation only
NecrosulfonamideCysteine-191~1-2 μMPrevents oligomerization
Dimethyl FumarateCysteine-191~50-100 μMSuccination inhibiting membrane binding

NU6300 demonstrates broad inflammasome coverage, effectively suppressing pyroptosis triggered by canonical (NLRP3, NLRC4, AIM2) and non-canonical inflammasomes in both human (THP-1) and murine (BMDM) cell models [2]. Intriguingly, its mechanism exhibits pathway-specific nuances: While NU6300 directly inhibits GSDMD cleavage without affecting upstream events (ASC speck formation, caspase-1 activation) in AIM2 and NLRC4 pathways, it exerts feedback inhibition on the NLRP3 inflammasome by suppressing ASC oligomerization and caspase-1 processing—suggesting a novel regulatory loop between GSDMD and NLRP3 activation [2]. This secondary effect amplifies its anti-inflammatory impact in NLRP3-driven pathologies.

Secondary Activity as a Cyclin-Dependent Kinase 2 (CDK2) Inhibitor

Originally characterized as a first-in-class covalent CDK2 inhibitor, NU6300 targets lysine-89 (K89) within the ATP-binding pocket through its electrophilic vinyl sulfone group [3] [9]. Structural analyses (PDB: 5LQ2) reveal that NU6300 adopts a binding pose similar to its reversible predecessor NU6102, with the vinyl sulfone moiety positioned to form a covalent bond with K89 [9]. This interaction results in irreversible kinase inhibition with an IC₅₀ of 0.16 μM against purified CDK2/cyclin A complexes [1] [5].

Table 2: Pharmacodynamic Comparison of CDK2 Inhibitors

ParameterNU6300 (Covalent)NU6102 (Reversible)CVT-313 (Reversible)
CDK2 IC₅₀0.16 μM9 nM0.5 μM
Cellular IC₅₀ (Rb phosphorylation)~50% inhibition at 50 μM85% inhibition at 50 μMNot determined
Target Residence Time>75% activity retained post-washout<50% activity retained post-washoutNot determined
Selectivity ProfileCDK2 > CDK1/4/6/7Highly CDK2-selectiveCDK2 > CDK1

In cellular models (SKUT-1B uterine carcinoma cells), NU6300 (50 μM, 1-hour treatment) induces durable suppression of retinoblastoma (Rb) protein phosphorylation—a downstream marker of CDK2 activity—with effects persisting for hours after compound removal [3] [9]. This contrasts sharply with reversible inhibitors like NU6102, whose effects rapidly diminish post-washout. Importantly, CDK2 silencing studies (shRNA) and pharmacological inhibition with CVT-313 confirm that NU6300's anti-pyroptotic effects are independent of CDK2 inhibition, validating its target dichotomy [2].

Clinical Relevance of Target Pathways

GSDMD in Inflammasome-Driven Diseases

GSDMD-mediated pyroptosis represents a master effector mechanism in numerous inflammatory pathologies. In sepsis models, NU6300 administration (10 mg/kg) significantly improved survival in LPS-challenged mice by reducing systemic IL-1β and IL-18 levels by >70% [2]. This correlates with diminished pyroptotic cell death in splenic and hepatic macrophages—key drivers of cytokine storm [2] [8]. Similarly, in dextran sodium sulfate (DSS)-induced colitis, NU6300 attenuated intestinal inflammation by >50%, preserved epithelial integrity, and reduced neutrophil infiltration through dual blockade of GSDMD cleavage and palmitoylation [2] [10].

Beyond acute inflammation, GSDMD inhibition holds promise for chronic disorders. In Alzheimer's models, GSDMD pores facilitate neuroinflammation and neuronal damage, while in atherosclerosis, endothelial cell pyroptosis accelerates plaque formation [10]. The spatiotemporal regulation of GSDMD palmitoylation (mediated by ZDHHC5/7/9 palmitoyltransferases) creates a therapeutically exploitable node that NU6300 effectively targets [8]. Its ability to cross cellular membranes allows engagement of GSDMD in diverse cell types—macrophages, neutrophils, and epithelial cells—implicated in tissue-specific pathologies.

CDK2 in Oncogenic Signaling and Cell Cycle Dysregulation

CDK2/cyclin complexes drive G₁/S cell cycle progression through Rb phosphorylation and E2F transcription factor liberation. In cancers with CCNE1 (cyclin E1) amplifications or Rb pathway alterations, CDK2 becomes a critical dependency [9]. NU6300's irreversible mechanism offers theoretical advantages over reversible CDK2 inhibitors: (1) Sustained pathway suppression despite high intracellular ATP concentrations, and (2) Potential efficacy against acquired resistance mutations near the ATP-binding site [3] [9].

In uterine carcinoma (SKUT-1B) models, NU6300 achieved durable CDK2 suppression, though its cellular potency (43% Rb phosphorylation inhibition at 50 μM) lagged behind NU6102 (85% inhibition) [9]. This suggests opportunities for structural optimization to enhance cellular penetration while retaining covalent efficiency. CDK2 inhibition may also synergize with PARP inhibitors in BRCA-deficient cancers by exacerbating replication stress—a therapeutic angle unexplored with NU6300 but supported by mechanistic studies with other CDK2 inhibitors [9]. The context-dependent utility of CDK2 inhibition (e.g., more critical in Rb-proficient than Rb-deficient cancers) necessitates biomarker-guided application.

Table 3: Clinical Development Pipeline for Covalent Inhibitors Targeting NU6300's Pathways

Therapeutic AreaTargetLead CompoundDevelopment StageKey Differentiator from NU6300
Inflammatory DiseasesGSDMDDisulfiram (repurposed)Phase 2 (NCT04012737)Lower potency, broader reactivity
Oncology (CDK2)CDK2BLU-222 (reversible)Phase 1 (NCT05252416)Higher selectivity, no covalent mechanism
Oncology (CDK7)CDK7SY-5609 (covalent)Phase 1 (NCT04247126)Targets transcriptional CDKs

Properties

Product Name

NU6300

Molecular Formula

C20H23N5O3S

Molecular Weight

413.49

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.